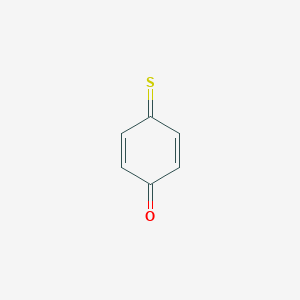

2,5-Cyclohexadien-1-one, 4-thioxo-

Description

Properties

CAS No. |

84615-34-9 |

|---|---|

Molecular Formula |

C6H4OS |

Molecular Weight |

124.16 g/mol |

IUPAC Name |

4-sulfanylidenecyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C6H4OS/c7-5-1-3-6(8)4-2-5/h1-4H |

InChI Key |

IHCMWJVAKYLRGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=S)C=CC1=O |

Origin of Product |

United States |

Preparation Methods

Thionation of Benzoquinone Derivatives

A foundational approach involves the direct thionation of benzoquinone or its derivatives using sulfurizing agents. Lawesson’s reagent (LR) and phosphorus pentasulfide (P₄S₁₀) are commonly employed for replacing carbonyl oxygen with sulfur.

Procedure :

- Step 1 : Dissolve 2,5-cyclohexadien-1-one (1.0 mmol) in anhydrous toluene under nitrogen.

- Step 2 : Add Lawesson’s reagent (1.2 mmol) and reflux at 110°C for 6–8 hours.

- Step 3 : Quench the reaction with ice-cold water, extract with dichloromethane, and purify via column chromatography (hexane/ethyl acetate, 9:1).

Outcomes :

Oxidative Desulfurization of Thiophenol Derivatives

4-Mercaptophenol can undergo oxidative cyclization to form the target compound. Hydrogen peroxide (H₂O₂) or iodine (I₂) serves as the oxidant.

Reaction :

$$

\text{4-HO-C₆H₄-SH} \xrightarrow{\text{H}2\text{O}2} \text{C₆H₄OS} + \text{H}_2\text{O}

$$

Conditions :

- Solvent: Methanol/water (3:1)

- Temperature: 25°C (room temperature)

- Time: 12 hours

Results :

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a rapid, eco-friendly alternative to conventional heating, particularly for sulfur-containing heterocycles.

One-Pot Cyclization of Thiosemicarbazides

Adapting methodologies from triazinoindole synthesis, 4-thioxo-2,5-cyclohexadien-1-one can be prepared via microwave-promoted cyclization:

Protocol :

- Combine thiosemicarbazide (1.0 mmol) and 1,4-benzoquinone (1.0 mmol) in water.

- Irradiate at 400 W for 6–10 minutes.

- Neutralize with acetic acid and isolate the product.

Advantages :

- Reaction Time : 6–10 minutes vs. 6–8 hours conventionally.

- Yield : 75–80%

- Solvent : Water minimizes environmental impact.

Advanced Catalytic Methods

Transition Metal-Catalyzed Thiolation

Palladium catalysts enable selective thiolation of halogenated cyclohexadienones. For example:

Reaction Setup :

- Substrate: 4-Bromo-2,5-cyclohexadien-1-one

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Thiol Source: NaSH

- Solvent: DMF, 100°C, 12 hours

Efficiency :

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Time |

|---|---|---|---|

| Lawesson’s Reagent | Toluene, 110°C | 60–70 | 6–8 hours |

| Microwave Cyclization | H₂O, 400 W | 75–80 | 6–10 min |

| Pd-Catalyzed Thiolation | DMF, 100°C | 85 | 12 hours |

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadien-1-one, 4-thioxo- undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to the corresponding hydroquinone derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peroxy acids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nitrating agents can be employed under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroquinone derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2,5-Cyclohexadien-1-one, 4-thioxo- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: Studies have explored its potential as a biochemical probe due to its reactive nature.

Medicine: Research is ongoing into its potential therapeutic applications, particularly in cancer treatment.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadien-1-one, 4-thioxo- involves its ability to undergo redox reactions. It can act as an electron acceptor or donor, making it useful in various catalytic processes. The molecular targets include enzymes involved in oxidative stress responses and cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The thione group (C=S) in the target compound is more polarizable and less electronegative than a carbonyl (C=O), leading to distinct resonance stabilization and nucleophilic reactivity .

- Steric Considerations : Bulky substituents (e.g., tert-butyl groups in ) enhance stability by hindering oxidation or decomposition.

Physical and Chemical Properties

Molecular Weight and Boiling Points

Notable Trends:

Reactivity Profiles

- Thione Group : The C=S bond in 4-thioxo- is more susceptible to nucleophilic attack than C=O, enabling unique thiolation or metal-coordination reactions .

- Diazo Analogs : The 4-diazo derivative (CAS 932-97-8) undergoes photolysis or thermal decomposition to generate carbenes, useful in polymer chemistry .

- Antioxidant Activity : The tert-butyl-substituted derivative acts as a radical scavenger, stabilizing polymers and fuels via H-atom transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.